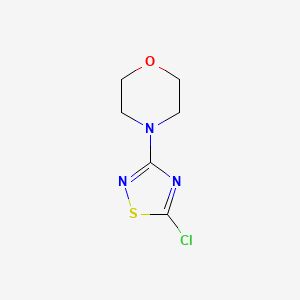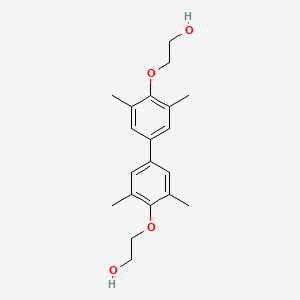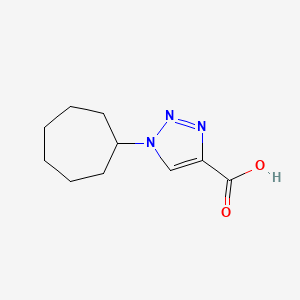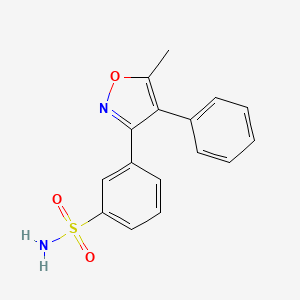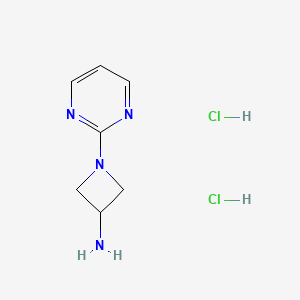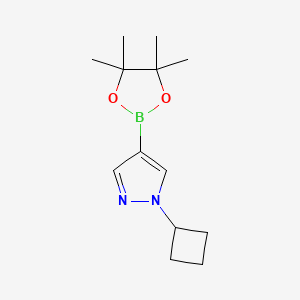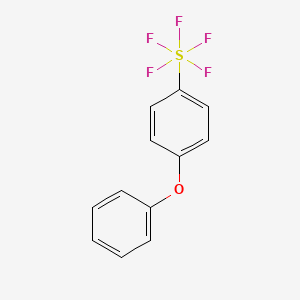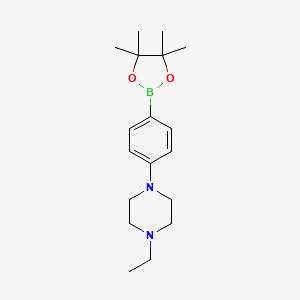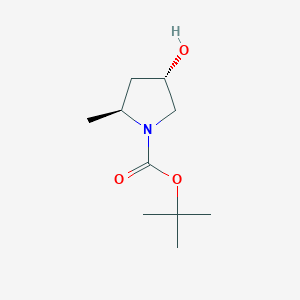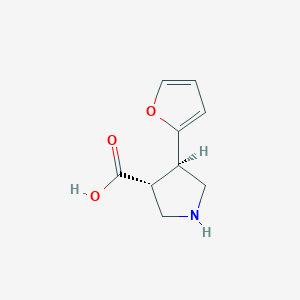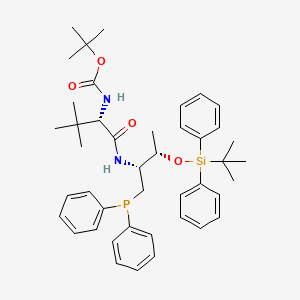
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine
Overview
Description
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is a complex organic compound with the molecular formula C43H57N2O4PSi and a molecular weight of 725.00 g/mol . This compound is known for its high purity (>98.0% HPLC) and is typically found as a white to almost white powder or crystal . It is used in various scientific research applications, particularly in the field of asymmetric organocatalysis .
Preparation Methods
The synthesis of O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine involves multiple steps and specific reaction conditions. One typical procedure includes the following steps :
Starting Materials: N-butylidene-P,P-diphenylphosphinic amide, this compound, and molecular sieves (MS5Å).
Reaction Conditions: The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation. Anhydrous diethyl ether (Et2O) is used as the solvent.
Procedure: The starting materials are added to a dried round-bottom flask, followed by the addition of anhydrous Et2O.
Chemical Reactions Analysis
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine is primarily used in scientific research for its role as a chiral phosphine catalyst. Its applications include:
Asymmetric Organocatalysis: It is used as a chiral phosphine catalyst in asymmetric cyclization reactions, which are crucial for the synthesis of enantiomerically pure compounds.
Chemical Synthesis: It is employed in various chemical synthesis processes to achieve high selectivity and yield.
Biological Research: Its role in synthesizing biologically active compounds makes it valuable in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism by which O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine exerts its effects involves its function as a chiral phosphine catalyst. It facilitates asymmetric cyclization reactions by interacting with the substrates and promoting the formation of enantiomerically enriched products . The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the reaction .
Comparison with Similar Compounds
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine can be compared with other chiral phosphine catalysts, such as:
This compound: Similar in structure and function, but with variations in the protecting groups and substituents.
N-(tert-Butoxycarbonyl)-L-tert-leucine N-[(2R,3S)-3-(tert-Butyldiphenylsilyloxy)-1-(diphenylphosphino)-2-butyl]amide: Another chiral phosphine catalyst with similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its high efficiency in catalyzing asymmetric reactions .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYZJEQNKWDJPN-WLGXKCQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N2O4PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B1425122.png)
